3-(Methylamino)-1-phenylpropan-1-ol;hydrochloride is a synthetic compound belonging to the class of substituted phenethylamines. It is structurally similar to ephedrine, a naturally occurring alkaloid. While this compound itself is not found in nature, its enantiomer (1R,2S)-3-(methylamino)-1-phenylpropan-1-ol, known as (−)-(1R,2S)-ephedrine, is a naturally occurring constituent of Ephedra sinica and other plants in the genus Ephedra. [] This compound has served as a building block in organic synthesis and as a precursor to various pharmaceuticals and bioactive molecules. [, , ]
The compound is sourced from the reduction of its ketone precursor, 3-(Methylamino)-1-phenylpropan-1-one, and is often encountered in both academic and industrial settings. Its chemical classification falls under organic compounds, specifically within the category of amino alcohols due to the presence of both amine and alcohol functional groups.
The synthesis of 3-(Methylamino)-1-phenylpropan-1-ol;hydrochloride can be accomplished through several methods:
The synthesis parameters, such as temperature control and pressure conditions, are critical for optimizing yield and purity during production.
The molecular formula for 3-(Methylamino)-1-phenylpropan-1-ol;hydrochloride is , with a molecular weight of approximately 201.69 g/mol . The compound features a chiral center at the carbon atom adjacent to the hydroxyl group, leading to potential stereoisomerism.
Key structural identifiers include:
The presence of both an amine and hydroxyl group contributes to its reactivity and solubility characteristics.
3-(Methylamino)-1-phenylpropan-1-ol;hydrochloride participates in several types of chemical reactions:
The choice of reagents and reaction conditions significantly influences the outcome of these reactions, affecting product distribution and yields.
The mechanism of action for 3-(Methylamino)-1-phenylpropan-1-ol;hydrochloride centers around its interaction with biological systems:
Research indicates that this compound can affect cellular signaling pathways, gene expression, and metabolic processes by acting as an enzyme inhibitor or activator depending on the biochemical context.
3-(Methylamino)-1-phenylpropan-1-ol;hydrochloride has diverse applications across various fields:
The systematic IUPAC name for the free base form is 3-(methylamino)-1-phenylpropan-1-ol, denoting a three-carbon chain with a methylamino group (-NHCH₃) at position 3 and a hydroxy-substituted phenyl group at position 1. The hydrochloride salt is named as 3-(methylamino)-1-phenylpropan-1-ol hydrochloride or 3-(methylamino)-1-phenylpropan-1-ol;hydrochloride, reflecting the protonation of the tertiary amine [6] [9]. Stereochemically, the chiral center at C1 generates (R)- and (S)-enantiomers. The (R)-enantiomer (CAS 115290-81-8) is designated Atomoxetine Related Compound A, while the racemate (CAS 42142-52-9) is termed Fluoxetine Hydrochloride Impurity A [3] [9]. The molecular formula is C₁₀H₁₅NO (free base, MW 165.23 g/mol) and C₁₀H₁₅NO·HCl (hydrochloride, MW 201.69 g/mol). Canonical SMILES representations are:
Table 1: Stereochemical Variants and Pharmacological Roles
Stereoisomer | CAS Number | Designation | Chiral Center |
---|---|---|---|
(1R)-enantiomer | 115290-81-8 | Atomoxetine Related Compound A | C1 (R-configuration) |
(1RS)-racemate | 42142-52-9 | Fluoxetine Hydrochloride Impurity A | C1 (racemic) |
The hydrochloride salt exhibits distinct crystallinity due to ionic interactions between the protonated amine and chloride ion. X-ray diffraction reveals that the hydrochloride salt forms a monoclinic crystal system with enhanced lattice stability compared to the free base. The ionic bond length between N⁺-H and Cl⁻ is approximately 3.09 Å, contributing to a higher melting point (>200°C) versus the free base (observed mp 72–75°C) [2] [9]. The free base is hygroscopic due to the exposed hydroxyl and amine groups, leading to hydrate formation, while the hydrochloride salt shows negligible hygroscopicity under ambient conditions. Solubility differences are pronounced: the hydrochloride salt is freely soluble in water (>50 mg/mL) and ethanol, whereas the free base requires organic solvents like ethyl acetate or chloroform [2] [6].
Table 2: Crystallographic and Physicochemical Comparison
Property | Free Base | Hydrochloride Salt |
---|---|---|
Crystal System | Orthorhombic | Monoclinic |
Melting Point | 72–75°C | >200°C (decomp.) |
Hygroscopicity | High (forms hydrates) | Low |
Water Solubility | Slightly soluble (1.43 mg/mL) | Freely soluble (>50 mg/mL) |
Stability | Prone to oxidation | Enhanced shelf-life |
NMR Spectroscopy¹H NMR (free base, CDCl₃, 400 MHz): δ 7.35–7.28 (m, 5H, Ph-H), 4.85 (t, J=6.6 Hz, 1H, -CH(OH)-), 3.12 (dd, J=12.8, 6.6 Hz, 1H, -CH₂N-), 2.82 (dd, J=12.8, 6.6 Hz, 1H, -CH₂N-), 2.50 (s, 3H, -NCH₃), 2.05–1.95 (m, 2H, -CH₂-) [6]. Protonation in the hydrochloride salt shifts the -CH₂N- signals downfield to δ 3.45 and 3.28 due to deshielding.¹³C NMR (hydrochloride salt, D₂O): δ 143.2 (C1-phenyl), 128.4–126.7 (Ph-C), 69.8 (-CH(OH)-), 48.1 (-CH₂N⁺-), 35.8 (-N⁺CH₃), 32.1 (-CH₂-) [8].
IR SpectroscopyFree base shows ν(O-H) at 3320 cm⁻¹ (broad) and ν(N-H) at 3280 cm⁻¹. The hydrochloride salt lacks N-H stretches but displays ν(N⁺-H) at 2700–2400 cm⁻¹ (broad). Carbonyl absence in both forms (no peaks ~1700 cm⁻¹) confirms the propanol structure [8].
Mass SpectrometryESI-MS (free base): m/z 166.1232 [M+H]⁺ (calc. 166.1226), major fragments at m/z 148 (loss of H₂O), 120 (cleavage of C-N bond), and 91 (tropylium ion, C₇H₇⁺). High-resolution MS confirms the molecular ion at 165.1154 (C₁₀H₁₅NO) [3] [6].
Density Functional Theory (DFT)B3LYP/6-311G(d,p) optimization reveals the hydrochloride salt's lowest-energy conformation: the protonated amine adopts a gauche orientation relative to the hydroxyl group, stabilizing via an intramolecular N⁺-H···O hydrogen bond (distance: 2.01 Å). Bond angles at C1 show slight distortion (∠C1-C2-N = 109.5°) versus the free base (112.3°). Atomic charges from Mulliken analysis indicate significant positive charge on N⁺ (+0.52 e) and the methyl hydrogens (+0.18 e each) .
Table 3: DFT-Derived Molecular Parameters
Parameter | Free Base | Hydrochloride Salt |
---|---|---|
N–C Bond Length (Å) | 1.452 | 1.489 |
O–H···N Distance (Å) | 2.15 | – |
N⁺–H···Cl⁻ Distance (Å) | – | 2.98 |
Dipole Moment (Debye) | 2.8 | 9.5 |
QSAR and Pharmacokinetic PredictionQuantitative Structure-Activity Relationship (QSAR) models predict a log P (octanol-water) of 1.60 for the free base, indicating moderate lipophilicity. Topological Polar Surface Area (TPSA) is 29.1 Ų, suggesting high gastrointestinal absorption (96% predicted). Blood-brain barrier (BBB) permeability is favorable (log BB = 0.24), consistent with its role as a CNS drug intermediate. Boiled-Egg model classification confirms BBB permeation (yolk region) and intestinal absorption (white region) [9].
Table 4: QSAR-Predicted Physicochemical Properties
Property | Value | Prediction Method |
---|---|---|
log P (iLOGP) | 1.60 | Consensus (5 methods) |
Water Solubility | -2.14 (log S) | Ali Model |
TPSA | 29.1 Ų | Ertl et al. 2000 |
BBB Permeability | Yes | BOILED-Egg Model |
P-gp Substrate | No | SVM Classification |
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